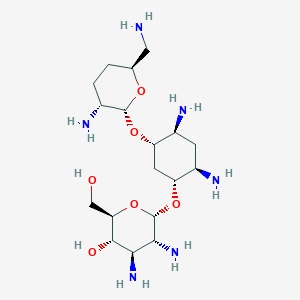
4-(2,4-Difluorbenzoyl)piperidinhydrochlorid
Übersicht
Beschreibung
4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H14ClF2NO. It is primarily used as an intermediate in the synthesis of antipsychotic medications, such as risperidone . This compound is characterized by the presence of a piperidine ring substituted with a 2,4-difluorobenzoyl group, making it a valuable building block in pharmaceutical chemistry.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Difluorobenzoyl)piperidine hydrochloride has several scientific research applications, including:
Pharmaceutical Chemistry: It is used as an intermediate in the synthesis of antipsychotic drugs like risperidone and iloperidone.
Medicinal Chemistry: The compound is studied for its potential therapeutic effects and as a building block for developing new medications.
Chemical Biology: Researchers use the compound to study the interactions of piperidine derivatives with biological targets.
Industrial Applications: It is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
Target of Action
It is known to be an intermediate in the synthesis of risperidone , a medication primarily used to treat schizophrenia and bipolar disorder. Therefore, it can be inferred that the compound may interact with the same targets as Risperidone, which are primarily serotonin receptors (5-HT2A) and dopamine receptors (D2).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride typically involves the acylation of piperidine with 2,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Difluorobenzoyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,4-Dichlorobenzoyl)piperidine hydrochloride: Similar in structure but with chlorine atoms instead of fluorine.
4-(2,4-Dimethylbenzoyl)piperidine hydrochloride: Contains methyl groups instead of fluorine atoms.
4-(2,4-Difluorobenzoyl)pyridine hydrochloride: Similar structure but with a pyridine ring instead of a piperidine ring.
Uniqueness
4-(2,4-Difluorobenzoyl)piperidine hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity and interactions with biological targets. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable intermediate in drug synthesis .
Eigenschaften
IUPAC Name |
(2,4-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO.ClH/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJONRGTWKXJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596017 | |
| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106266-04-0 | |
| Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106266-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-(2,4-Difluorobenzoyl)piperidine hydrochloride as a starting material in this specific iloperidone synthesis?
A1: This compound serves as a crucial building block in the synthesis of Iloperidone. The research highlights its use in a novel synthetic route that boasts a higher yield and simplified process compared to previous methods []. The researchers specifically chose this compound because its structure closely resembles a significant portion of the Iloperidone molecule. This similarity allows for a more efficient synthesis with fewer steps, leading to a more cost-effective and environmentally friendly process.
Q2: The research mentions the synthesis of a "key intermediate" from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. What is this intermediate and why is it considered "key"?
A2: The key intermediate synthesized is (Z)-4-(2,4-difluorobenzoyl)piperidine oxime []. This compound is deemed "key" due to its role in the subsequent alkylation and cyclization reactions that ultimately lead to the formation of Iloperidone. The high purity of this intermediate (99.9%) is noteworthy, as it contributes to the overall high yield and purity of the final Iloperidone product [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![D-[4-13C]Glucose](/img/structure/B118824.png)








![D-[1,2-13C2]glucose](/img/structure/B118848.png)
